Apigenin-4'-glucoside

Description

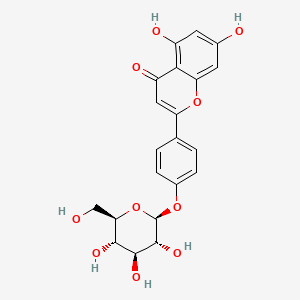

Structure

3D Structure

Properties

CAS No. |

20486-34-4 |

|---|---|

Molecular Formula |

C21H20O10 |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 |

InChI Key |

ICLVCWSZHUZEFT-QNDFHXLGSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

melting_point |

234 - 235 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of Apigenin-4'-Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a flavone with the chemical name 4′,5,7-trihydroxyflavone, is a widely distributed plant secondary metabolite with a range of documented pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. In nature, apigenin frequently exists as glycosides, where a sugar moiety is attached to the apigenin backbone. One such derivative is Apigenin-4'-glucoside, where a glucose molecule is linked at the 4'-hydroxyl group. This glycosylation can significantly impact the bioavailability and metabolic fate of the parent apigenin. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data, experimental protocols for its extraction and analysis, and a review of the relevant biological signaling pathways.

Natural Sources and Quantitative Data

Apigenin and its glycosides are found in a variety of plants, particularly in the Apiaceae and Asteraceae families. While much of the literature focuses on the aglycone or other glycosidic forms like apigenin-7-O-glucoside, this section presents available quantitative data for apigenin and its relevant glucosides, including this compound where specified.

| Plant Source | Plant Part | Compound | Concentration | Reference |

| Matricaria chamomilla (Chamomile) | Flowers | Apigenin-7-glucoside | 210 to 1110 mg/100 g dry weight | [1] |

| Flowers | Apigenin | 40 to 740 mg/100 g dry weight | [1] | |

| Ray Florets (Egyptian variety) | Apigenin-7-O-glucoside | 39% of methanolic extract | [2] | |

| Disc Florets (Lebanese variety) | Apigenin-7-O-glucoside | 38.5% of methanolic extract | [2] | |

| Dried Flowers | Apigenin O-glycosides | up to 5320 mg/100 g | [3] | |

| Petroselinum crispum (Parsley) | Dried Leaves | Apigenin | ~45 mg/g | [4] |

| Fresh Leaves | Apigenin | 215 mg/100 g | [4] | |

| Root | Apiin (apigenin-7-O-apioglucoside) | Dominant flavonoid | [5] | |

| Root | Apigenin-7-O-glucoside | Significant presence | [5] | |

| Apium graveolens (Celery) | Seeds | Apigenin | Present in ethyl acetate fraction | [6][7] |

| Root | Apiin (apigenin-7-O-apioglucoside) | Present | [5] | |

| Chrysanthemum morifolium | Flowers | Apigenin-7-O-glucoside | up to 16.04 mg/g | [8] |

| Adinandra nitida | Leaves | Apigenin (from hydrolysis) | ~2.5% of dry mass | [9] |

Experimental Protocols

Extraction of Apigenin Glycosides from Matricaria chamomilla

This protocol is adapted from a method for the extraction of apigenin-7-glucoside and can be applied for the extraction of this compound.

Methodology:

-

Sample Preparation: Air-dry chamomile flowers and grind them into a fine powder.

-

Extraction:

-

Weigh 1.0 g of the powdered plant material.

-

Add 20 mL of 70% aqueous ethanol.

-

Perform ultrasound-assisted extraction for 30 minutes at 50°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more.

-

Pool the supernatants and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in the mobile phase for HPLC analysis.

-

Quantification by Ultra-Performance Liquid Chromatography (UPLC)

This method is suitable for the quantification of apigenin glucosides.

Instrumentation:

-

UPLC system with a photodiode array (PDA) detector.

-

C18 column (e.g., 150 mm × 2 mm, 1.8 µm).

Chromatographic Conditions:

-

Mobile Phase A: 4% aqueous acetic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: 10-25% B

-

10-15 min: 25-40% B

-

15-20 min: 40-10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 335 nm

-

Injection Volume: 5 µL

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

Biosynthesis and Signaling Pathways

Biosynthesis of Apigenin

Apigenin is synthesized in plants via the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the formation of apigenin, the precursor to this compound.

Caption: Biosynthesis pathway of Apigenin and its conversion to this compound.

Signaling Pathways Modulated by Apigenin

Upon ingestion, this compound is likely hydrolyzed to its aglycone, apigenin, which is responsible for the observed biological activities. Apigenin has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Apigenin has been demonstrated to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: Apigenin's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Apigenin can suppress this pathway, contributing to its anticancer effects.

Caption: Inhibition of the MAPK/ERK signaling cascade by Apigenin.

Conclusion

This compound is a naturally occurring flavonoid glycoside with potential health benefits, primarily attributed to its aglycone, apigenin. This guide has provided an overview of its natural sources, with a focus on chamomile, parsley, and celery. The detailed experimental protocols for extraction and quantification offer a foundation for researchers to isolate and study this compound. Furthermore, the elucidation of the signaling pathways modulated by apigenin provides insights into its mechanisms of action and potential therapeutic applications. Further research is warranted to specifically quantify this compound in a wider range of plant sources and to investigate its unique bioactivities prior to metabolic conversion.

References

- 1. sid.ir [sid.ir]

- 2. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apigenin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jmp.ir [jmp.ir]

- 7. researchgate.net [researchgate.net]

- 8. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

An In-depth Technical Guide to the Core Differences Between Apigenin-4'-glucoside and Apigenin Aglycone

Introduction

Apigenin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Found abundantly in various plants, fruits, and vegetables like parsley, celery, and chamomile, apigenin primarily exists in its glycosidic forms.[3] The attachment of a sugar moiety significantly alters its physicochemical and pharmacokinetic properties compared to its non-sugar form, the aglycone. This technical guide provides a detailed comparison between a common glycoside, Apigenin-4'-O-glucoside, and Apigenin aglycone, focusing on the core differences in their chemical structure, physicochemical properties, pharmacokinetics, and biological activities. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these two forms of apigenin.

Chemical and Physicochemical Properties

The fundamental difference between Apigenin-4'-glucoside and Apigenin aglycone lies in their chemical structure. The aglycone, 4′,5,7-trihydroxyflavone, is a planar molecule characterized by three hydroxyl groups.[4] In this compound, a glucose molecule is attached via an O-glycosidic bond to the hydroxyl group at the 4' position of the B-ring. This structural modification has profound implications for the molecule's physical and chemical characteristics, particularly solubility and stability.

Solubility

The addition of the hydrophilic sugar moiety dramatically increases the water solubility of the flavonoid. Apigenin aglycone is lipophilic and practically insoluble in water, which poses a significant challenge for its formulation and bioavailability.[5][6] In contrast, its glycosides are substantially more water-soluble.[5][7] This increased solubility is a critical factor for administration and initial dissolution in the gastrointestinal tract.

Stability

Glycosylation also enhances the chemical stability of apigenin. The sugar moiety can protect the flavonoid core from degradation.[5] Studies have shown that hydroxyl groups can promote the degradation of flavonoids, whereas a sugar moiety offers protection, making the glucoside form more stable under various conditions compared to the aglycone.[5]

| Property | Apigenin Aglycone | This compound | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₅ | C₂₁H₂₀O₁₀ | [4][8] |

| Molar Mass | 270.24 g/mol | 432.4 g/mol | [4][8] |

| Water Solubility | Very low (e.g., 1.35-2.16 µg/mL) | Higher than aglycone (data not specified) | [5][7] |

| LogP (Octanol/Water) | ~1.7 | ~ -0.1 (Computed) | [4][8] |

| Appearance | Yellow crystalline solid | Data not specified | [3] |

| Stability | Less stable; requires storage at -20°C | More chemically stable due to sugar moiety | [5] |

Table 1: Summary of Physicochemical Properties.

Pharmacokinetics and Metabolism

The route from ingestion to systemic circulation differs significantly between the glycoside and aglycone forms. These differences in absorption, distribution, metabolism, and excretion (ADME) are critical for determining the ultimate bioavailability and therapeutic efficacy of apigenin.

Absorption and Bioavailability

When consumed through diet, apigenin is predominantly in its glycoside form.[7] Apigenin glycosides are generally not absorbed directly in the upper gastrointestinal tract. They must first be hydrolyzed to the aglycone form. This deglycosylation is carried out by intestinal enzymes, such as lactase-phlorizin hydrolase (LPH) located at the brush border of the small intestine, or by the enzymatic action of the gut microbiota in the colon.[5][9]

Once liberated, the more lipophilic Apigenin aglycone can be absorbed by epithelial cells, primarily through passive diffusion.[5] While the aglycone has greater membrane permeability, its poor water solubility can limit the amount that reaches the intestinal wall for absorption.[7] The glycoside's higher solubility may lead to a greater amount of the compound being available for hydrolysis and subsequent absorption, potentially enhancing overall bioavailability despite the multi-step process.[7] The relative oral bioavailability of apigenin has been estimated to be around 30% in rat models.[9][10]

Metabolism and Excretion

After absorption into the enterocytes, Apigenin aglycone undergoes extensive first-pass metabolism, primarily in the small intestine and the liver.[9] The main metabolic reactions are Phase II conjugation processes, including glucuronidation and sulfation, which are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5][9] These reactions attach glucuronic acid or sulfate groups to the hydroxyl groups of apigenin, making the metabolites more water-soluble and facilitating their excretion via urine and bile.[10] The major metabolites found in circulation are typically apigenin-glucuronides and apigenin-sulfates.[5][11]

| Parameter | Apigenin Aglycone (Oral Admin., Rats) | Apigenin Glycoside (Oral Admin.) | Reference(s) |

| Absorption Site | Duodenum, Jejunum, Ileum, Colon | Primarily lower GI tract (after hydrolysis) | [5][11] |

| Absorption Mechanism | Passive and active transport | Not directly absorbed; requires prior hydrolysis to aglycone | [5][9] |

| Tmax (Time to Cmax) | 0.5 - 2.5 hours | Delayed (e.g., 4-6 hours for metabolites from parsley-derived glycosides) | [9][11] |

| Elimination Half-life | ~2.5 hours (average in rats) | Variable, dependent on hydrolysis and absorption rate | [9] |

| Primary Metabolites | Glucuronide and sulfate conjugates | Same as aglycone (as it's the absorbed form) | [5][11] |

Table 2: Summary of Pharmacokinetic Parameters. (Note: Data is compiled from various studies, primarily in animal models, and may vary based on dosage and formulation).

Comparative Biological Activity

While most in-vitro studies use the aglycone form due to its direct availability, the biological activities of the glucoside and its potential to act as a prodrug are of significant interest. The prevailing hypothesis is that the aglycone is the primary bioactive form at the cellular level.

Anti-inflammatory and Antioxidant Activity

Apigenin aglycone is a potent anti-inflammatory agent, known to inhibit pro-inflammatory enzymes like COX-2 and iNOS.[5] It also modulates key inflammatory signaling pathways such as NF-κB.[1] While some reports suggest the aglycone is a stronger antioxidant than its glycosidic forms, other studies have found that Apigenin-7-O-glucoside and apigenin have similar anti-inflammatory capacities.[2][12] However, glycosylation can sometimes reduce specific biological effects; for instance, the antibacterial activity of an apigenin C-glucoside was weaker than the aglycone, hypothesized to be due to reduced lipophilicity and membrane penetration.[5] Conversely, one study found Apigenin-7-O-glucoside to have a more potent anti-candidal effect than the aglycone.[2]

Modulation of Cellular Signaling Pathways

Extensive research has focused on the ability of Apigenin aglycone to modulate cellular signaling pathways implicated in cancer. It has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines.[13] Key pathways targeted by apigenin include:

-

PI3K/Akt/mTOR Pathway: Apigenin can suppress the phosphorylation of Akt, a critical protein for cell survival, thereby inhibiting this pro-growth pathway.[1][14][15]

-

JAK/STAT Pathway: It can inhibit the phosphorylation of JAK2 and STAT3, which are often hyperactive in cancer, reducing the expression of genes involved in angiogenesis and invasion.[15]

-

MAPK/ERK Pathway: Apigenin has been shown to inhibit the phosphorylation of ERK, a downstream effector of EGFR signaling, which is crucial for cell proliferation.[16]

-

NF-κB Pathway: Apigenin suppresses the activity of NF-κB, a key regulator of inflammation and cell survival.[1]

Experimental Protocols

To quantitatively assess the differences between this compound and Apigenin aglycone, several key experiments are typically employed.

Protocol: Solubility Determination by HPLC

This method quantifies the amount of compound dissolved in a solvent at equilibrium.

-

Preparation: An excess amount of the test compound (Apigenin aglycone or its glucoside) is added to a known volume of solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: Samples are withdrawn from the solution, immediately filtered through a 0.22 µm syringe filter to remove undissolved solid, and diluted if necessary.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, by comparing the peak area to a standard curve of known concentrations.

Protocol: Caco-2 Permeability Assay

This in-vitro model is widely used to predict intestinal drug absorption.

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts (e.g., Transwells) and cultured for approximately 21 days until they differentiate into a polarized monolayer resembling the intestinal epithelium.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Transport Experiment: The test compound (dissolved in transport buffer) is added to the apical (AP) side, which represents the intestinal lumen. The basolateral (BL) side represents the blood circulation.

-

Sampling: At specific time intervals, samples are collected from the BL chamber.

-

Analysis: The concentration of the compound in the BL samples is quantified using a sensitive analytical method like LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer. This experiment would show a much lower Papp for the glucoside compared to the aglycone.

Protocol: Western Blot for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of proteins in a signaling cascade.

-

Cell Treatment: Cancer cells (e.g., prostate or breast cancer cell lines) are treated with various concentrations of Apigenin aglycone for a specified duration.

-

Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the total and phosphorylated forms of a target protein (e.g., anti-p-Akt and anti-total-Akt).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured on film or with a digital imager. The ratio of phosphorylated to total protein indicates the level of pathway inhibition.

Conclusion

The primary distinction between this compound and Apigenin aglycone is the presence of a glucose moiety, which fundamentally alters solubility, stability, and the pharmacokinetic pathway. The glucoside is the form typically ingested; it is more water-soluble and stable but requires enzymatic hydrolysis in the gut to release the aglycone. The aglycone is the form that is absorbed and is considered the primary bioactive molecule, exerting its therapeutic effects by modulating critical cellular signaling pathways. For drug development professionals, understanding these differences is paramount. While the aglycone demonstrates potent activity in vitro, its poor solubility is a major hurdle. The glucoside, acting as a natural prodrug, offers a potential solution, though its conversion efficiency and subsequent absorption are critical determinants of in vivo efficacy. Future research focusing on enhancing the bioavailability of apigenin, perhaps through novel delivery systems or formulation strategies that optimize the release of the aglycone, will be crucial for translating its therapeutic promise into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apigenin - Wikipedia [en.wikipedia.org]

- 4. Apigenin | C15H10O5 | CID 5280443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. magistralbr.caldic.com [magistralbr.caldic.com]

- 8. Apigenin 4'-glucoside | C21H20O10 | CID 44257805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mecenemarket.com [mecenemarket.com]

- 16. Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Apigenin-4'-O-glucoside: A Technical Guide for Researchers

Abstract: Apigenin-4'-O-glucoside, a glycosylated form of the flavone apigenin, is a naturally occurring compound found in various plants. This technical guide provides an in-depth overview of its biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved in its mechanism of action. While much of the available quantitative data pertains to its aglycone, apigenin, this guide presents the existing information to serve as a foundational resource for further investigation into the specific therapeutic potential of Apigenin-4'-O-glucoside.

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a well-studied flavonoid with a wide range of pharmacological effects.[1][2] In nature, apigenin often exists in its glycosidic forms, where a sugar moiety is attached to the apigenin backbone. Apigenin-4'-O-glucoside is one such derivative, where a glucose molecule is linked at the 4'-position. The addition of this glucose moiety can significantly alter the compound's solubility, bioavailability, and metabolic fate, thereby influencing its biological activity.[3] This guide focuses on the known biological effects of Apigenin-4'-O-glucoside and its aglycone, providing a technical resource for the scientific community.

Quantitative Data on Biological Activities

Quantitative data on the biological activities of Apigenin-4'-O-glucoside are limited in publicly available literature. The majority of studies have focused on the aglycone, apigenin. The following tables summarize the available quantitative data for apigenin, which can serve as a valuable reference for researchers investigating Apigenin-4'-O-glucoside. It is important to note that the glycosylation is expected to influence these activities.

Antioxidant Activity of Apigenin

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Apigenin | 8.5 µM | |

| ABTS Radical Scavenging | Apigenin | 344 µg/mL | [4] |

Anticancer Activity of Apigenin

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HL-60 | Leukemia | 30 µM | 24 h | [1] |

| KKU-M055 | Cholangiocarcinoma | 78 µM | 24 h | [5] |

| KKU-M055 | Cholangiocarcinoma | 61 µM | 48 h | [5] |

| MCF-7 | Breast Cancer | 2.3 µM | 24 h | [6] |

| MDA-MB-231 | Breast Cancer | 4.1 µM | 24 h | [6] |

| A375P | Melanoma | ≥50 µM | 24 h | [7] |

| A375SM | Melanoma | ≥50 µM | 24 h | [7] |

Key Signaling Pathways Modulated by Apigenin

Apigenin exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways implicated in its mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

Caption: Apigenin's inhibition of the PI3K/Akt/mTOR pathway.

Apigenin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][8] By inhibiting PI3K, apigenin prevents the phosphorylation and activation of Akt.[2] This, in turn, leads to the downregulation of mTOR and the induction of apoptosis.[8]

MAPK Signaling Pathway

Caption: Apigenin's modulation of the MAPK signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes like inflammation and proliferation. Apigenin has been observed to modulate the activity of key components of this pathway, including ERK, JNK, and p38, although the effects can be cell-type specific.[7][9]

NF-κB Signaling Pathway

Caption: Apigenin's inhibition of the NF-κB signaling pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Apigenin has been shown to inhibit the activation of NF-κB, often by preventing the degradation of its inhibitory subunit, IκBα.[10][11] This leads to a reduction in the expression of pro-inflammatory genes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of compounds like Apigenin-4'-O-glucoside.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

-

-

Sample Preparation:

-

Dissolve Apigenin-4'-O-glucoside in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.

-

Prepare a series of dilutions of the sample in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the sample or standard (e.g., 100 µL) to each well.

-

Add the DPPH working solution (e.g., 100 µL) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank containing only the solvent and DPPH solution should be included.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare a stock solution and serial dilutions of Apigenin-4'-O-glucoside as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume of the sample or standard (e.g., 10 µL) to each well.

-

Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Apigenin-4'-O-glucoside for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

-

Nitrite Measurement (Griess Assay):

-

In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

-

-

Calculation:

-

Determine the percentage of NO inhibition and the IC50 value.

-

Principle: This assay quantifies the amount of the pro-inflammatory cytokine TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Stimulation:

-

Follow the same cell culture and stimulation procedure as in the NO inhibition assay.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and a series of TNF-α standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for TNF-α.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm.

-

-

Calculation:

-

Generate a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of TNF-α in the samples from the standard curve.

-

Calculate the percentage of TNF-α inhibition for each concentration of Apigenin-4'-O-glucoside.

-

Anticancer Activity Assay

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line in the appropriate medium.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of Apigenin-4'-O-glucoside for a specific duration (e.g., 24, 48, or 72 hours).

-

After treatment, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

-

Calculation:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental assays described above.

General Workflow for In Vitro Bioactivity Screening

Caption: A generalized workflow for screening the biological activities of a compound.

Western Blotting Workflow for Signaling Pathway Analysis

Caption: A standard workflow for Western blotting analysis.

Conclusion

Apigenin-4'-O-glucoside, as a naturally occurring flavonoid glycoside, holds promise for various therapeutic applications due to its potential antioxidant, anti-inflammatory, and anticancer activities. While a significant body of research exists for its aglycone, apigenin, further investigation is warranted to elucidate the specific pharmacological profile of the glycosylated form. This technical guide provides a comprehensive resource for researchers by consolidating the available quantitative data, offering detailed experimental protocols, and visualizing the key signaling pathways involved. It is anticipated that this guide will facilitate future research aimed at unlocking the full therapeutic potential of Apigenin-4'-O-glucoside.

References

- 1. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Apigenin Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function [mdpi.com]

Apigenin-4'-glucoside: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-4'-glucoside is a naturally occurring flavonoid found in various plants. It belongs to the flavone subclass of flavonoids and is a glycoside of apigenin. While much of the existing research has focused on its aglycone form, apigenin, emerging studies are beginning to elucidate the specific roles and mechanisms of its glycosylated counterparts. In biological systems, apigenin glycosides are often hydrolyzed to apigenin, which then exerts a range of effects.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, drawing from direct evidence where available and inferring from the extensive research on apigenin.

Pharmacokinetics and Metabolism

This compound, like other apigenin glycosides, undergoes enzymatic hydrolysis in the small intestine and by colonic microflora to release the aglycone, apigenin. This deglycosylation is a critical step for absorption.[2] The absorbed apigenin is then subject to phase II metabolism, primarily glucuronidation and sulfation, before entering systemic circulation. The primary metabolites found in plasma are glucuronides and sulfate conjugates of apigenin.

Core Mechanisms of Action

The biological activities of this compound are largely attributed to the actions of its aglycone, apigenin, which modulates multiple key signaling pathways involved in cellular proliferation, inflammation, apoptosis, and angiogenesis.

Anti-Cancer Activity

Apigenin exhibits anti-cancer properties by influencing cell viability, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines.

Quantitative Data on Anti-Cancer Effects of Apigenin and its Glycosides

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Apigenin | HeLa (Cervical Cancer) | MTT Assay | IC50 (72h) | 10 µM | [3] |

| Apigenin | SiHa (Cervical Cancer) | MTT Assay | IC50 (72h) | 68 µM | [3] |

| Apigenin | CaSki (Cervical Cancer) | MTT Assay | IC50 (72h) | 76 µM | [3] |

| Apigenin | C33A (Cervical Cancer) | MTT Assay | IC50 (72h) | 40 µM | [3] |

| Apigenin | HCT116 (Colon Cancer) | MTT Assay | Cell Viability | Significant reduction at 25 µM and 50 µM | [4] |

| Apigenin | A375 (Melanoma) | MTT Assay | IC50 (72h) | 33.02 µM | [5] |

| Apigenin-7-O-glucoside | HCT116 (Colon Cancer) | MTT Assay | IC50 (48h) | 15 µM | [1] |

| Apigenin | HCT116 (Colon Cancer) | MTT Assay | IC50 (48h) | 62 µM | [1] |

| Apigenin | Caki-1 (Renal Cell Carcinoma) | CCK-8 Assay | IC50 (24h) | 27.02 µM | [6] |

| Apigenin | ACHN (Renal Cell Carcinoma) | CCK-8 Assay | IC50 (24h) | 50.40 µM | [6] |

| Apigenin | NC65 (Renal Cell Carcinoma) | CCK-8 Assay | IC50 (24h) | 23.34 µM | [6] |

Enzyme Inhibition

Apigenin has been shown to inhibit the activity of various enzymes, including those involved in glucose metabolism and cellular signaling.

Quantitative Data on Enzyme Inhibition by Apigenin

| Compound | Enzyme | Inhibition Type | IC50 / Ki | Reference |

| Apigenin | α-Glucosidase | Non-competitive | IC50: 10.5 ± 0.05 µM | [7][8][9] |

| Apigenin Analog (L22) | α-Glucosidase | Non-competitive | Ki: 2.61 µM | [10] |

| Apigenin | Casein Kinase 2 (CK2) | - | IC50: 30 µM (in renal cortex) | [11] |

Modulation of Signaling Pathways

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth.[12] In many cancers, this pathway is hyperactivated. Apigenin has been demonstrated to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[13]

Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (Extracellular signal-Regulated Kinase) pathway is frequently upregulated in cancer. Apigenin has been shown to modulate the MAPK/ERK pathway, often leading to decreased proliferation and increased apoptosis in cancer cells.[14][15]

Caption: Apigenin modulates the MAPK/ERK signaling pathway.

JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling and plays a significant role in immunity, inflammation, and cancer.[16] Apigenin has been found to inhibit the JAK/STAT pathway, which can contribute to its anti-inflammatory and anti-cancer effects.[17]

Caption: Apigenin inhibits the JAK/STAT signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is linked to inflammatory diseases and cancer. Apigenin is a known inhibitor of the NF-κB signaling pathway.[18][19]

Caption: Apigenin inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (or apigenin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated and total forms of proteins in signaling pathways.

-

Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-total-Akt) overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[15]

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[21]

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.[22]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction or percentage of inhibition.

Conclusion

This compound, primarily through its aglycone apigenin, exerts a wide range of biological activities by modulating key cellular signaling pathways. Its ability to inhibit the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways underscores its potential as a therapeutic agent in cancer and inflammatory diseases. Further research focusing specifically on the glycosylated form is necessary to fully elucidate its unique pharmacological profile and mechanism of action. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

- 1. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Assessment of Apigenin as an Antiproliferative, Proapoptotic, Antiangiogenic and Immunomodulatory Phytocompound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Inhibitory Mechanism of Apigenin on α-Glucosidase and Synergy Analysis of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Apigenin analogs as α-glucosidase inhibitors with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function [mdpi.com]

- 20. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 21. Phytochemicals and botanical extracts regulate NF-κB and Nrf2/ARE reporter activities in DI TNC1 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resources.amsbio.com [resources.amsbio.com]

A Technical Guide to the Pharmacological Properties of Apigenin-4'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a flavone found abundantly in various fruits, vegetables, and herbs, has garnered significant interest for its wide-ranging pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] In nature, apigenin is frequently found conjugated to a sugar moiety, forming glycosides.[3] This technical guide focuses on a specific glycoside, Apigenin-4'-O-glucoside, providing an in-depth analysis of its pharmacological properties, underlying mechanisms of action, and relevant experimental methodologies. While much of the research has focused on the aglycone form, understanding the properties of its glycosides is crucial, as glycosylation significantly impacts bioavailability, metabolism, and ultimately, therapeutic efficacy.[3][4] This document aims to consolidate current knowledge, present quantitative data, and provide detailed protocols to support further research and development in this area.

Pharmacological Activities

Apigenin and its glycosides exhibit a spectrum of biological effects. The primary activities that have been extensively studied are antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential.[5] They can neutralize harmful reactive oxygen species (ROS), chelate metal ions, and enhance the expression of endogenous antioxidant enzymes.[6][7] The antioxidant mechanism of apigenin involves inhibiting oxidant enzymes and modulating redox-sensitive signaling pathways like the Nrf2 pathway.[7]

2.1.1 In Vitro Antioxidant Capacity

The antioxidant potential of apigenin glycosides is often evaluated using assays that measure their ability to scavenge stable free radicals. While data specifically for Apigenin-4'-O-glucoside is limited, studies on other apigenin glycosides provide valuable insights. For instance, Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) has demonstrated potent antioxidant activity in DPPH and ABTS assays.[5][8] It is important to note that aglycones generally exhibit higher antioxidant activity than their corresponding glycosides.[9]

| Compound | Assay | IC50 Value | Reference |

| Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) | DPPH• Radical Scavenging | 7.528 µg/mL | [5][8] |

| Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) | ABTS•+ Radical Scavenging | 379.7 µg/mL | [5][8] |

2.1.2 Mechanism of Action: Nrf2 Pathway Activation

A key mechanism underlying the antioxidant effects of apigenin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like apigenin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[11] There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[10][12] Apigenin has been shown to increase both the expression and nuclear translocation of Nrf2.[10][11]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Apigenin exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[2][13]

2.2.1 Mechanism of Action: NF-κB and MAPK Pathway Inhibition

The anti-inflammatory properties of apigenin are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][15]

-

NF-κB Pathway: NF-κB is a master regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (p65/p50 dimer) to translocate into the nucleus, where it drives the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2.[1][16] Apigenin has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1][15]

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, also plays a crucial role in inflammation. Apigenin can suppress the phosphorylation of these kinases, further contributing to its anti-inflammatory effect.[15]

2.2.2 Quantitative Data: Enzyme Inhibition

| Target Enzyme | Apigenin IC50 | Effect | Reference |

| Cyclooxygenase-2 (COX-2) | Varies by assay | Reduction of prostaglandin synthesis | [17][18] |

| Nitric Oxide Synthase (iNOS) | Not specified | Reduction of nitric oxide production | [19][20] |

Anticancer Activity

Apigenin has demonstrated anticancer effects in a multitude of cancer types by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[14][21][22] It can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit cancer cell migration and invasion.[14][23]

2.3.1 Modulation of Key Cancer Signaling Pathways

Apigenin's anticancer activity stems from its ability to interfere with multiple oncogenic signaling pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[14][24][25]

-

MAPK/ERK Pathway: Hyperactivation of this pathway is common in many cancers. Apigenin can modulate MAPK/ERK signaling to suppress tumor growth.[14][24]

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is linked to the development of several cancers. Apigenin can inhibit Wnt/β-catenin signaling, thereby suppressing cancer cell proliferation and invasion.[14][23][24]

Pharmacokinetics and Bioavailability

A critical consideration for the therapeutic application of any flavonoid is its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of apigenin is generally low, which has limited its clinical use.[3][4]

-

Effect of Glycosylation: Apigenin glycosides, like Apigenin-4'-O-glucoside, are more water-soluble than the aglycone.[3] However, they are typically not absorbed intact. They must first be hydrolyzed by intestinal enzymes (β-glucosidases) or gut microbiota to release the apigenin aglycone, which is then absorbed.[26] The site of absorption depends on the type of sugar moiety. For example, apigenin-7-O-glucoside (found in chamomile) is absorbed relatively quickly in the upper gastrointestinal tract (GIT), while other glycosides may be absorbed more slowly in the lower GIT.[27]

-

Metabolism: Once absorbed, apigenin undergoes extensive phase II metabolism, primarily in the liver, to form glucuronide and sulfate conjugates.[26][27] The main metabolites found in human plasma and urine are apigenin-7-O-glucuronide and apigenin-4'-O-glucuronide.[27]

-

Excretion: The water-soluble metabolites are then excreted, primarily through urine.[26][27]

Studies have shown that the bioavailability of apigenin is highly dependent on the food source and the specific glycoside form. Consumption of chamomile tea, containing apigenin-7-O-glucoside, resulted in a urinary excretion equivalent to 34% of the intake, whereas intake of pure apigenin resulted in only 0.5% excretion, highlighting the significant role of the glycoside form and food matrix in bioavailability.[26][27]

Experimental Protocols

The following sections detail standardized protocols for assays commonly used to evaluate the pharmacological properties of compounds like Apigenin-4'-O-glucoside.

Antioxidant Assays

4.1.1 DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[28]

-

Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.[28][29]

-

Reagents:

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol. Protect from light.[28]

-

In a 96-well plate or cuvettes, add a defined volume of the test sample at various dilutions.[28][29]

-

Add an equal volume of the DPPH working solution to initiate the reaction.[28]

-

Include a blank (solvent + DPPH) and a positive control.[30]

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[28]

-

Measure the absorbance at 517 nm using a spectrophotometer.[29]

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting scavenging percentage against sample concentration.

4.1.2 Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to inhibit nitric oxide radicals generated from sodium nitroprusside.

-

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions are quantified using the Griess reagent. Scavengers reduce the amount of nitric oxide, leading to a decreased production of nitrite.[19][20]

-

Reagents:

-

Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, pH 7.4).[19]

-

Griess Reagent (a mixture of 1% sulfanilic acid in 20% glacial acetic acid and 0.1% naphthylethylenediamine dihydrochloride).[19][20]

-

Test compound and positive control (e.g., Ascorbic acid) at various concentrations.

-

-

Procedure:

-

Mix the sodium nitroprusside solution with the test compound solution.[19]

-

Incubate the reaction mixture at 25°C for a specified time (e.g., 150 minutes).[19]

-

After incubation, add the Griess reagent to a portion of the reaction mixture.

-

Allow the color to develop for 30 minutes at room temperature.[19]

-

Measure the absorbance at approximately 540 nm.[19]

-

-

Calculation: The percentage of NO scavenging is calculated similarly to the DPPH assay, comparing the absorbance of the sample to that of the control.

Anti-inflammatory Assay: COX-2 Inhibition

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

-

Principle: The assay fluorometrically or colorimetrically measures the production of prostaglandin, the product of the COX-2-catalyzed reaction with arachidonic acid as the substrate.[17][31] A decrease in product formation in the presence of the test compound indicates inhibition.

-

Reagents (Example from a commercial kit): [17][31]

-

COX Assay Buffer

-

Human Recombinant COX-2 enzyme

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Fluorometric Probe

-

Test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[17]

-

-

Procedure:

-

To wells of a 96-well plate, add COX Assay Buffer, Heme, and the COX-2 enzyme.

-

Add the test compound (or positive control/vehicle).

-

Pre-incubate the mixture at 37°C for a set time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[32][33]

-

Initiate the reaction by adding the substrate, arachidonic acid.[32]

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.[17][31]

-

-

Calculation: The rate of the reaction is determined from the linear range of the kinetic plot. The percentage of inhibition is calculated by comparing the rate of the sample-treated enzyme to the untreated enzyme. The IC50 value is then determined.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of kinases in signaling pathways.[34][35]

-

Protocol Outline:

-

Sample Preparation: Treat cells with Apigenin-4'-O-glucoside and/or an activating stimulus (e.g., LPS). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.[36]

-

Transfer: Transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[36]

-

Blocking: Block the membrane with a protein-rich solution (like non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[34]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phospho-p65 NF-κB, total p65 NF-κB, phospho-Nrf2).[34][35]

-

Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.[34]

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal on film or with a digital imager.

-

Analysis: Quantify the intensity of the bands corresponding to the target protein. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

-

Conclusion and Future Directions

Apigenin-4'-O-glucoside, as a naturally occurring flavonoid, holds considerable promise as a pharmacological agent. The collective evidence, largely derived from studies on the apigenin aglycone and related glycosides, points to potent antioxidant, anti-inflammatory, and anticancer activities. These effects are mediated through the modulation of critical cellular signaling pathways, including Nrf2, NF-κB, and MAPK.

For drug development professionals, the primary challenge remains the compound's low bioavailability.[4] Future research should focus on:

-

Pharmacokinetic Profiling: Conducting detailed ADME studies specifically on Apigenin-4'-O-glucoside to understand its unique absorption and metabolism profile.

-

Formulation Development: Designing novel delivery systems (e.g., nanoparticles, liposomes) to enhance the solubility and systemic bioavailability of apigenin and its glycosides.[3][37]

-

Mechanism Elucidation: Further investigating the specific interactions of Apigenin-4'-O-glucoside with cellular targets to confirm that the activities observed for the aglycone are relevant post-metabolism.

By addressing these key areas, the full therapeutic potential of Apigenin-4'-O-glucoside can be explored and potentially harnessed for the prevention and treatment of a range of human diseases.

References

- 1. Apigenin inhibits NF-κB and snail signaling, EMT and metastasis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. researchgate.net [researchgate.net]

- 5. redalyc.org [redalyc.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Apigenin protects human melanocytes against oxidative damage by activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apigenin reactivates Nrf2 anti-oxidative stress signaling in mouse skin epidermal JB6 P + cells through epigenetics modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apigenin reduces the Toll-like receptor-4-dependent activation of NF-κB by suppressing the Akt, mTOR, JNK, and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. assaygenie.com [assaygenie.com]

- 18. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]

- 19. Nitric oxide (NO) scavenging assay [bio-protocol.org]

- 20. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. acmeresearchlabs.in [acmeresearchlabs.in]

- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 30. DPPH Radical Scavenging Assay [mdpi.com]

- 31. abcam.com [abcam.com]

- 32. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. cdn.caymanchem.com [cdn.caymanchem.com]

- 34. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 36. google.com [google.com]

- 37. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone | Semantic Scholar [semanticscholar.org]

Apigenin-4'-Glucoside: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone found in a variety of plants, has garnered significant attention for its potential therapeutic applications in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. While much of the research has focused on the aglycone form, its glycosidic derivatives, such as apigenin-4'-O-glucoside, are of increasing interest due to their potential for altered bioavailability and pharmacological profiles. This technical guide provides an in-depth overview of the potential therapeutic targets of apigenin-4'-glucoside, drawing upon the extensive research conducted on apigenin and its derivatives. The document summarizes key signaling pathways, presents available quantitative data, and outlines detailed experimental protocols relevant to the investigation of this promising compound.

Potential Therapeutic Targets and Mechanisms of Action

Apigenin and its glycosides exert their biological effects by modulating a multitude of cellular signaling pathways implicated in the pathogenesis of various diseases. The primary therapeutic targets identified include key regulators of cell proliferation, inflammation, and survival.

Anti-Cancer Activity

Apigenin has demonstrated potent anti-cancer properties by interfering with critical pathways that drive tumor growth and progression.[1][2] These effects are often attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells, with a high degree of selectivity for malignant cells over healthy ones.[3]

Key Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Apigenin has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to the suppression of downstream effector proteins and ultimately inducing apoptosis.[2][4][5] The inhibition of this pathway also plays a role in reducing the expression of glucose transporter 1 (GLUT-1), thereby affecting cancer cell metabolism.[4]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is crucial for cell proliferation and differentiation. Apigenin has been observed to modulate the MAPK/ERK pathway, leading to the inhibition of cancer cell growth.[2][6]

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation. Apigenin has been found to inhibit STAT3 phosphorylation and its nuclear translocation, thereby downregulating the expression of its target genes involved in cancer progression.[7][8]

Anti-Inflammatory Effects

Chronic inflammation is a key contributing factor to a wide range of diseases. Apigenin and its derivatives exhibit significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[9]

Key Signaling Pathways:

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Apigenin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10][11] This inhibition is often achieved by preventing the degradation of IκBα, an inhibitor of NF-κB.[10]

Neuroprotective Properties

Emerging evidence suggests that apigenin and its glycosides may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's disease.[3][12] These effects are linked to the compound's anti-inflammatory and antioxidant activities within the central nervous system.[13]

Key Signaling Pathways:

-

ERK/CREB/BDNF Pathway: This pathway is critical for neuronal survival, growth, and synaptic plasticity. Studies on apigenin have shown its ability to restore the ERK/CREB/BDNF (Brain-Derived Neurotrophic Factor) pathway, suggesting a mechanism for its neuroprotective effects.[12][14]

Quantitative Data

The following tables summarize the available quantitative data for apigenin and its glycosides. It is important to note that data specifically for apigenin-4'-O-glucoside is limited, and much of the available information pertains to the aglycone or other glycosides.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Apigenin | KKU-M055 (Cholangiocarcinoma) | MTS Assay (24h) | 78 µM | [15] |

| KKU-M055 (Cholangiocarcinoma) | MTS Assay (48h) | 61 µM | [15] | |

| MMNK1 (Immortalized Cholangiocyte) | MTS Assay (24h) | 132 µM | [15] | |

| MMNK1 (Immortalized Cholangiocyte) | MTS Assay (48h) | 100 µM | [15] | |

| HT29 (Colorectal Cancer) | MTT Assay (48h) | ~50 µM | [16] | |

| HL60 (Leukemia) | Viability Assay (24h) | 30 µM | [5] | |

| K562 (Leukemia) | Viability Assay (24h) | >100 µM | [5] | |

| TF1 (Erythroleukemia) | Viability Assay (24h) | >100 µM | [5] | |

| MCF-7 (Breast Cancer) | Growth Inhibition (3 days) | 7.8 µg/mL | [17][18] | |

| MDA-MB-468 (Breast Cancer) | Growth Inhibition (3 days) | 8.9 µg/mL | [17][18] | |

| Apigenin-7-O-glucoside | HCT116 (Colon Cancer) | MTT Assay (48h) | 15 µM | [19] |

| Apigenin | HCT116 (Colon Cancer) | MTT Assay (48h) | 62 µM | [19] |

Table 1: Cytotoxicity of Apigenin and Apigenin-7-O-glucoside in Cancer Cell Lines.

| Compound | Model | Assay | Effective Concentration/Dose | Effect | Reference |

| Apigenin | Murine Microglia | Nitric Oxide Production | 1-10 µM | Reduction of NO and PGE2 | [9] |

| Apigenin | Human Monocytes/Mouse Macrophages | Cytokine Production | 0.1-25 µM | Inhibition of IL-1β, IL-8, TNF | [9] |

| Apigenin | NIH/3T3 cells | NF-κB Transcriptional Activity | 10-30 µM | Inhibition of TNF-induced activation | [9] |

| Apigenin | Mice | Carrageenan-induced paw edema | - | Alleviation of inflammation | [9] |

| Apigenin | Rats | Carrageenan-induced paw edema | - | Anti-inflammatory activity | [20] |

| Cyanidin-3-Glucoside | Mice | Carrageenan-induced paw edema | 4 mg/100 g | Significant decrease in edema | [15] |

Table 2: Anti-inflammatory Activity of Apigenin and a Flavonoid Glucoside.

| Compound | Model | Effect | Reference |

| Apigenin | Alzheimer's Disease Mouse Model | Improved learning and memory, reduced Aβ burden, restored ERK/CREB/BDNF pathway | [12][16] |

| Apigenin-7-glucoside | Mouse Model of Amnesia | Slowed cognitive impairment | [12] |

Table 3: Neuroprotective Effects of Apigenin and Apigenin-7-glucoside.

Experimental Protocols

Detailed experimental protocols are crucial for the rigorous investigation of this compound's therapeutic potential. The following sections provide methodologies for key experiments, which can be adapted for the study of this specific compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway Analysis

2. Western Blot Analysis for PI3K/Akt, MAPK, and STAT3 Pathways

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours before stimulating with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: After the desired stimulation time (e.g., 6 hours), lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

In Vivo Anti-Inflammatory Assay

4. Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to assess the acute anti-inflammatory activity of a compound.[21][22]

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathways

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the MAPK/ERK pathway by this compound.

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow

Caption: A typical workflow for Western Blot analysis.

Conclusion